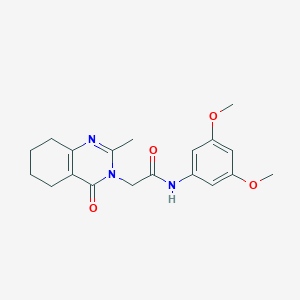

![molecular formula C21H20O3 B2608194 2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde CAS No. 1210670-18-0](/img/structure/B2608194.png)

2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

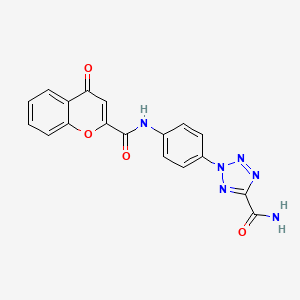

2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde, also known as 2C5DBOC, is a synthetically derived compound with a wide range of applications in scientific research. It is a versatile molecule with unique chemical properties that make it suitable for a variety of research applications.

Scientific Research Applications

Synthesis of Novel Heterocycles

Research demonstrates the use of similar benzofuran derivatives as precursors for synthesizing a range of novel heterocycles. These compounds are synthesized through reactions with various reagents, showcasing the versatility of benzofuran derivatives in organic synthesis. For instance, Baashen et al. (2017) described the synthesis of novel heterocycles using a precursor that undergoes facile reactions with different hydrazides, confirmed by spectroscopic methods and X-ray crystal structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Cyclopropyl Derivative Synthesis

Cyclopropyl derivatives, closely related to the compound , have been synthesized through various reactions, highlighting the potential applications of cyclopropyl groups in medicinal chemistry and material science. For example, Dey, Rajput, and Banerjee (2020) demonstrated a metal-free transformation of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives, suggesting a novel pathway for synthesizing complex structures from simple cyclopropyl-containing precursors (Dey, Rajput, & Banerjee, 2020).

Molecular Docking and Antitumor Activity

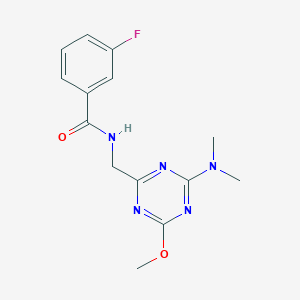

Further extending the utility of benzofuran derivatives, molecular docking studies and evaluation of antitumor activities have been conducted. El-Zahar et al. (2011) synthesized a series of benzofuran-2-yl pyrazole pyrimidine derivatives from a similar aldehyde, assessing their potential as thymidylate synthase inhibitors and evaluating their cytotoxic activity against liver carcinoma cell lines (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Catalytic Reactions and Green Chemistry

The role of catalytic processes in synthesizing benzofuran derivatives highlights the move towards more sustainable and efficient chemical syntheses. For example, an efficient ionic liquid-promoted Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid was reported by Shelke et al. (2009), offering a green synthesis approach with excellent yields and mild conditions (Shelke, Madje, Sapkal, Shingate, & Shingare, 2009).

properties

IUPAC Name |

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-13-7-14(2)9-15(8-13)12-23-17-5-6-20-18(10-17)19(11-22)21(24-20)16-3-4-16/h5-11,16H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDSMVRUCMMRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)OC(=C3C=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

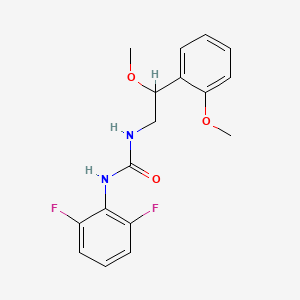

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2608112.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)

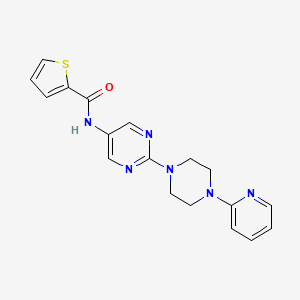

![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)

![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)

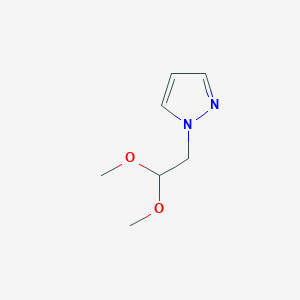

![3-(4-Tert-butylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2608133.png)